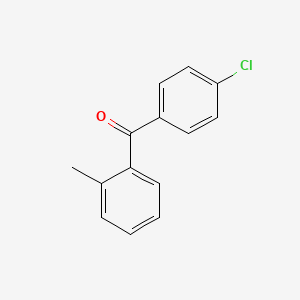

4-Chloro-2'-methylbenzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Modern Chemistry

Benzophenone and its derivatives are of considerable interest due to their wide range of applications. They are found in numerous pharmacologically relevant natural products and are key components in the synthesis of many commercial drugs. nih.govresearchgate.net The inherent photochemical properties of the benzophenone core also make it a valuable component in photoinitiators for polymerization processes and as UV filters. rsc.orgresearchgate.net The ability to modify the electronic and steric properties of the benzophenone scaffold through substitution allows for the fine-tuning of its chemical and physical characteristics, leading to a broad spectrum of applications.

Academic Context of Halogenated and Alkyl-Substituted Benzophenones

The introduction of halogen atoms and alkyl groups to the benzophenone framework significantly influences its properties and reactivity. Halogenation, for instance, can enhance the lipophilicity of the molecule and alter its electronic nature, which can be crucial for biological activity. researchgate.net Chlorine-substituted benzophenones, in particular, are common intermediates in organic synthesis. dergipark.org.trwikipedia.org

Alkyl substituents, such as a methyl group, also play a vital role in modifying the molecule's characteristics. researchgate.net The position and number of these groups can impact the compound's conformational flexibility and its interaction with biological targets or its performance in material applications. nih.gov Academic research has extensively explored the synthesis and properties of benzophenones bearing these substituents to understand their structure-activity relationships. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFWKJOKONNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403700 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41064-50-0 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(2-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Photochemical Behavior of 4 Chloro 2 Methylbenzophenone Analogues

Photochemical Pathways and Excited State Dynamics

The photochemistry of benzophenone (B1666685) and its derivatives is characterized by high efficiencies in forming excited triplet states, which are responsible for their reactivity. wikipedia.orgrsc.org These compounds serve as a cornerstone in photochemistry, acting as photosensitizers in various chemical transformations. wikipedia.orgnih.gov

Photoexcitation and Intersystem Crossing Efficiencies

Upon absorption of UV radiation, benzophenone analogues are promoted from their ground state (S₀) to an excited singlet state (S₁). rsc.org A key feature of benzophenones is the small energy gap between their first excited singlet (S₁) and triplet (T₁) states, which, combined with strong spin-orbit coupling, facilitates a highly efficient process known as intersystem crossing (ISC). rsc.org For the parent benzophenone molecule, the quantum yield for this S₁ to T₁ transition approaches 100%. wikipedia.org

The nature and position of substituents on the phenyl rings can influence the energy levels of the n–π* and π–π* electronic configurations in both the singlet and triplet manifolds. rsc.org The n–π* configuration is associated with high ISC yields and photochemical reactivity, while the π–π* configuration typically leads to longer excited-state lifetimes and lower reactivity. rsc.org The relative positioning of these energy levels can be affected by solvent polarity. rsc.org In the case of substituted benzophenones, the lifetimes of the higher triplet excited states (Tn) have been estimated to be in the range of 110–450 picoseconds, with the rate of internal conversion from Tn to T₁ being influenced by the energy gap between these states. rsc.org

Table 1: Estimated Higher Triplet Excited State (Tn) Lifetimes for Substituted Benzophenones Data sourced from studies on benzophenone analogues.

| Compound | Substituent(s) | Lifetime (τTn) (ps) |

| Benzophenone | None | 210 |

| 4-Methylbenzophenone | 4-CH₃ | 150 |

| 4-Methoxybenzophenone | 4-CH₃O | 110 |

| 4,4'-Dichlorobenzophenone | 4,4'-Cl | 450 |

| 4-Chlorobenzophenone (B192759) | 4-Cl | 350 |

Source: Adapted from research on benzophenones in higher triplet excited states. rsc.org

Triplet State Reactivity and Diradical Formation

The triplet state of benzophenone is a diradical, with unpaired electrons on the carbonyl oxygen and carbon atoms. wikipedia.org This triplet state is a powerful hydrogen atom abstractor. wikipedia.orgresearchgate.net In the presence of a suitable hydrogen donor (often the solvent or another organic molecule), the excited benzophenone triplet abstracts a hydrogen atom, forming a ketyl radical and another radical from the donor molecule. wikipedia.orgresearchgate.net This process is a cornerstone of benzophenone photochemistry and is responsible for reactions like photoreduction. oregonstate.edu

For o-methyl substituted benzophenones, an intramolecular hydrogen atom transfer can occur from the ortho-methyl group to the carbonyl oxygen, leading to the formation of a short-lived triplet 1,4-biradical. scispace.com This biradical, an o-quinodimethane intermediate, can then undergo further reactions. scispace.com In the case of 4-chloro-2'-methylbenzophenone, this intramolecular pathway would compete with intermolecular hydrogen abstraction from the surrounding medium. The photoreduction of a closely related analogue, 4-chloro-4'-methylbenzophenone (B188998), to its corresponding benzopinacol (B1666686) has been documented, with a determined quantum efficiency of 0.5224, highlighting the reactivity of the triplet state. oregonstate.edu

Photosensitization Mechanisms

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and then transfers the absorbed energy to another molecule, causing it to undergo a chemical reaction. nih.govugr.es Benzophenones are classic examples of photosensitizers. researchgate.net Their ability to efficiently populate the triplet state upon UV irradiation is key to this function. wikipedia.orgrsc.org

There are two primary mechanisms for photosensitization:

Type I: The excited triplet sensitizer (B1316253) directly reacts with a substrate, often through hydrogen or electron transfer, producing radicals that can initiate further reactions. researchgate.netiastate.edu The formation of the ketyl radical is a characteristic Type I process for benzophenones. researchgate.net

Type II: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). ugr.esiastate.edu Singlet oxygen can then oxidize various biological and chemical substrates. iastate.edu

The dominant pathway depends on factors such as the concentrations of the substrate and oxygen, and the nature of the solvent. iastate.edu Benzophenone and its derivatives are known to induce DNA damage through both Type I (hydrogen abstraction, electron transfer) and Type II mechanisms. researchgate.net

Photoreactivity in Thin Films and Polymer Systems

Benzophenone and its derivatives are frequently used as photoinitiators for polymerization and to modify polymer surfaces. researchgate.netacs.org When incorporated into a polymer film, the excited triplet benzophenone can abstract a hydrogen atom from the polymer chains. researchgate.netlifescienceglobal.com This creates a radical on the polymer backbone and a benzophenone ketyl radical. researchgate.net The subsequent reactions of these radicals can lead to cross-linking of the polymer chains or the grafting of other molecules onto the polymer surface. researchgate.netacs.org

Studies on benzophenone dissolved in various polymer films have shown that the decay kinetics of the triplet state and the resulting ketyl radicals can be measured using techniques like nanosecond laser flash photolysis. researchgate.net The reactivity and reaction pathways are influenced by the specific polymer matrix. researchgate.net For example, benzophenone has been used to sensitize the photodegradation of polystyrene films, where the excited triplet abstracts a hydrogen atom from the polymer, initiating an oxidative degradation chain reaction. lifescienceglobal.com This capability is also exploited to photochemically attach polymer films to solid surfaces modified with benzophenone derivatives. acs.org

Degradation and Environmental Transformation Mechanisms

The widespread use of benzophenone derivatives, including in UV filters, increases the importance of understanding their environmental fate. nih.gov Photodegradation is a key transformation pathway for these compounds in the environment. nih.gov

Photolytic Degradation Kinetics (e.g., Pseudo-First-Order)

Studies on the environmental fate of various benzophenone derivatives have shown that their photolytic degradation often follows pseudo-first-order kinetics. nih.govnih.gov This means the rate of degradation is directly proportional to the concentration of the compound under constant irradiation conditions.

Table 2: Photodegradation Half-Lives of Selected Benzophenone UV Filters Data from laboratory-scale irradiation experiments on benzophenone analogues. nih.gov

| Compound | Half-Life (t₁/₂) (hours) |

| Benzophenone-1 | 68 ± 4 |

| Benzophenone-2 | 99 ± 14 |

| Benzophenone-3 (Oxybenzone) | 48 ± 1 |

| Benzophenone-4 (Sulisobenzone) | 17 ± 1 |

| Benzophenone-8 (Dioxybenzone) | 69 ± 11 |

Source: Adapted from a study on the photolytic fate of benzophenone derivatives. nih.gov

Advanced Oxidation Processes (AOPs) and Hydroxyl Radical Reactions

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants, including chlorinated aromatic compounds structurally related to this compound. These processes generate highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize complex organic molecules.

The degradation of analogue compounds like 4-chloro-2-methylphenol (B52076) (PCOC) has been studied using AOPs such as the electro-Fenton and photoelectro-Fenton processes. psu.edu In these systems, hydrogen peroxide (H₂O₂) is generated from the reduction of oxygen and subsequently reacts with a metal catalyst, typically iron(II) ions, to produce hydroxyl radicals via the Fenton reaction. psu.edunih.gov These radicals then attack the aromatic ring, leading to its degradation. psu.edu

Studies on the photoelectro-Fenton system demonstrated a rapid and complete degradation of the aromatic ring of PCOC. psu.edu This process achieved a 41.7% reduction in Total Organic Carbon (TOC) and complete dechlorination over a 300-minute treatment. psu.edu The electro-Fenton system, by comparison, resulted in 14.9% TOC removal and 89.3% dechlorination after 450 minutes of electrolysis. psu.edu The efficiency of degradation was found to increase with a higher ratio of the iron catalyst to the initial pollutant concentration. psu.edu

The reaction rate of benzophenone-type compounds with hydroxyl radicals is generally high. For instance, the estimated atmospheric half-life for 2,4-dihydroxybenzophenone, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 2 hours. nih.gov This suggests that the core benzophenone structure is susceptible to hydroxyl radical attack, a key step in AOP-driven degradation.

Table 1: Degradation Efficiency of 4-chloro-2-methylphenol (PCOC) using AOPs

| Process | Treatment Time (min) | TOC Removal | Dechlorination |

|---|---|---|---|

| Photoelectro-Fenton | 300 | 41.7% | 100% |

| Electro-Fenton | 450 | 14.9% | 89.3% |

Data sourced from a study on the degradation of 4-chloro-2-methylphenol, an analogue of this compound. psu.edu

Halogenated By-product Formation upon Reaction with Aqueous Chlorine

The reaction of benzophenone derivatives with aqueous chlorine, a common disinfectant, can lead to the formation of halogenated by-products. researchgate.net While specific data for this compound is limited, studies on other benzophenone-type UV filters, such as Benzophenone-3 (BP-3), provide insight into potential transformation pathways. researchgate.net

During chlorination, benzophenones can undergo electrophilic substitution on the aromatic rings. researchgate.net The existing substituents on the rings direct the position of incoming chlorine atoms. For this compound, the electron-donating methyl group (-CH₃) and the electron-withdrawing but ortho-, para-directing chloro group (-Cl) will influence the regioselectivity of further chlorination. This can result in the formation of various di- and tri-chlorinated benzophenone derivatives.

For example, the chlorination of BP-3 has been shown to produce mono- and di-halogenated by-products, such as 5-chloro-2-hydroxy-4-methoxybenzophenone and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone. researchgate.net It is therefore plausible that the reaction of this compound with aqueous chlorine would yield additional chlorinated analogues, though the exact structures of these by-products have not been detailed in the available literature.

Biodegradation Pathways in Aquatic Environments

The biodegradation of chlorinated aromatic compounds is a critical process determining their fate in aquatic ecosystems. Studies on compounds analogous to this compound, such as 4-Chloro-2-methylphenoxyacetic acid (MCPA) and 4-chloro-2-methylphenol, indicate that microbial degradation is possible under both aerobic and anaerobic conditions. nih.govnih.gov

Under anaerobic conditions, a bacterial consortium enriched from river sediment has been shown to degrade MCPA. nih.gov The proposed catabolic pathway involves several key steps that may be relevant to the biodegradation of this compound. The pathway for MCPA begins with the cleavage of the aryl ether bond to yield 4-chloro-2-methylphenol (MCP). nih.gov This is followed by reductive dechlorination of MCP to 2-methylphenol, which is subsequently demethylated to phenol. nih.gov

Proposed Anaerobic Biodegradation Pathway for an Analogue Compound (MCPA):

Ether Cleavage: 4-Chloro-2-methylphenoxyacetic acid → 4-chloro-2-methylphenol (MCP)

Reductive Dechlorination: 4-chloro-2-methylphenol → 2-methylphenol

Demethylation: 2-methylphenol → Phenol

This step-wise degradation suggests a potential pathway for this compound, which could hypothetically begin with the reductive cleavage of the ketone bridge, followed by dechlorination and demethylation of the resulting aromatic fragments.

In aerobic environments, a Gram-negative bacterial strain isolated from activated sludge can metabolize 4-chloro-2-methylphenol via a modified ortho-cleavage pathway. nih.gov This process involves the enzymatic activity of 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase. nih.gov Biofilms in aquatic systems can also play a significant role, acting as both accumulators and biodegraders of hydrophobic compounds like benzophenones. acs.org

Hydrolysis and Other Chemical Transformations

Kinetics and Mechanisms of Hydrolytic Cleavage

The benzophenone core structure is generally characterized by its chemical stability. wikipedia.org Hydrolysis of the carbon-carbon bond linking the two phenyl rings to the carbonyl carbon does not typically occur under standard environmental conditions. nih.gov However, specific chemical reactions can induce cleavage of this framework.

One such transformation is the Haller–Bauer reaction, which involves the cleavage of non-enolizable ketones, like benzophenone, in the presence of a strong base such as an amide base. wikipedia.org In this reaction, the tetrahedral intermediate formed by the nucleophilic attack of the base expels a phenyl anion, leading to the formation of an amide and a hydrocarbon. wikipedia.org While this demonstrates that the ketone bridge can be cleaved, it requires harsh conditions not typically found in aquatic environments.

Kinetic studies on the hydrolysis of related ester compounds, such as methyl-2-[2′-oxo-3′-(2″-choloro-6″-fluorophenyl)propyl]benzoate, show a dependence on hydroxide (B78521) ion concentration, indicating the formation of tetrahedral intermediates during the reaction. researchgate.net The hydrolysis of aryl allophanates, which also involves cleavage, has been shown to proceed through different mechanisms depending on the leaving group, transitioning from an E1cB mechanism for aryl esters to a BAc2 mechanism for alkyl esters. rsc.org

While direct kinetic data for the hydrolytic cleavage of this compound is not available in the reviewed literature, the stability of the diarylketone structure suggests that such reactions would be slow and require significant energy input or aggressive chemical reagents. wikipedia.orggoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Benzophenones

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a rapid and effective tool for identifying the key functional groups within a molecule.

The most prominent feature in the FT-IR spectrum of any benzophenone (B1666685) derivative is the intense absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For substituted benzophenones, this band typically appears in the region of 1630-1700 cm⁻¹. The exact wavenumber is sensitive to the electronic effects of the substituents on the phenyl rings.

Table 1: Expected FT-IR Absorption for 4-Chloro-2'-methylbenzophenone

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1660 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | ~1600, ~1450-1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, providing precise information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the two different phenyl rings. The methyl group (CH₃) protons, being attached to an aromatic ring, would appear as a sharp singlet, anticipated in the range of δ 2.3-2.5 ppm. For comparison, the methyl protons in 2-methylbenzophenone (B1664564) appear at δ 2.33 ppm rsc.org.

The eight aromatic protons would reside in the typical downfield region of δ 7.0-7.8 ppm. The protons on the 4-chlorinated ring would likely present as a pair of doublets, characteristic of a para-substituted system. The protons on the 2-methylated ring would display a more complex set of multiplets due to their ortho, meta, and para relationships to the methyl group and the carbonyl bridge.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

|---|---|---|

| Methyl (-CH₃) | Singlet | ~2.33 |

| Aromatic (C₆H₄Cl) | Multiplet (2 Doublets) | ~7.4-7.8 |

The ¹³C NMR spectrum provides a map of the carbon framework. The most downfield signal would correspond to the carbonyl carbon (C=O), typically appearing between δ 195 and 200 ppm for benzophenones . In 2-methylbenzophenone, this signal is at δ 198.1 ppm, while in 4-chlorobenzophenone (B192759), it is at δ 195.5 ppm rsc.org. Thus, a signal in this range is expected for the target molecule.

The methyl carbon would produce a signal in the aliphatic region, around δ 19-22 ppm rsc.org. The twelve aromatic carbons would generate signals in the δ 125-140 ppm range. Key signals include the carbon bearing the chlorine atom (C-Cl) and the carbon bearing the methyl group (C-CH₃), whose chemical shifts are influenced by the respective substituents.

Table 3: Expected ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~196-198 |

| Methyl (-CH₃) | ~19-22 |

| Aromatic (C₆H₄Cl) | ~128-139 |

While 1D NMR provides essential data, complex structures or mixtures of isomers often require two-dimensional (2D) NMR techniques for complete structural assignment. For differentiating structural isomers such as this compound, 4-Chloro-3'-methylbenzophenone, and 4-Chloro-4'-methylbenzophenone (B188998), 2D NMR is indispensable .

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule. It would clearly show which protons are on the same ring by identifying their through-bond coupling relationships. For the 2'-methyl isomer, specific cross-peaks would confirm the four-proton spin system of the methyl-substituted ring, distinct from the patterns of the 3'- and 4'-methyl isomers oregonstate.edu.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying isomers. For example, in this compound, the methyl protons (at ~δ 2.3 ppm) would show a correlation to the carbonyl carbon (~δ 197 ppm), confirming the ortho-substituent pattern which would not be present in other isomers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₁ClO), the calculated molecular weight is approximately 230.69 g/mol .

The mass spectrum would exhibit a molecular ion peak [M]⁺• at m/z 230. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak [M+2]⁺• would be observed at m/z 232 with roughly one-third the intensity of the molecular ion peak.

The fragmentation of the molecule under electron ionization would likely proceed through cleavage adjacent to the carbonyl group. This would lead to the formation of characteristic acylium ions. The loss of a chlorine radical is also a probable fragmentation pathway.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 230/232 | [C₁₄H₁₁ClO]⁺• (Molecular ion) |

| 195 | [M - Cl]⁺ |

| 139/141 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |

| 119 | [C₈H₇O]⁺ (2-methylbenzoyl cation) |

This combination of the molecular ion and key fragment ions provides strong evidence for the confirmation of the molecular structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. oregonstate.eduoregonstate.edu In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within the chromatographic column. The retention time (t_R), the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification under specific experimental conditions. phenomenex.com

Following separation by GC, the eluted compound enters the mass spectrometer, where it undergoes ionization, typically through electron impact (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragments resulting from the cleavage of bonds within the molecule, such as the loss of a chlorine atom or a methyl group. vulcanchem.comlibretexts.org For instance, GC-MS analysis of a reaction mixture containing 4-chloro-4'-methylbenzophenone showed a retention time of 10.944 minutes with a corresponding m/z of 230, confirming the presence of the starting material. oregonstate.edu

Table 1: Illustrative GC-MS Fragmentation Data for a Substituted Benzophenone

| Fragment Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | Molecular Ion | 230 |

| [M-Cl]⁺ | Loss of Chlorine | 195 |

| [M-CH₃]⁺ | Loss of Methyl Group | 215 |

| [C₇H₄ClO]⁺ | 4-Chlorobenzoyl Cation | 139 |

| [C₇H₇]⁺ | Tropylium Cation | 91 |

This table is illustrative and represents expected fragmentation patterns for a chloro-methyl substituted benzophenone based on general fragmentation rules.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis and Degradation Products

For the analysis of less volatile compounds, thermally unstable molecules, or for achieving lower detection limits, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the method of choice. This technique is particularly valuable for the trace analysis of this compound in various matrices and for identifying its degradation products. oregonstate.edu

In HPLC, the compound is separated in a liquid mobile phase based on its interactions with a solid stationary phase. The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS, which is gentler than EI and typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. dtu.dk

Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. A specific ion (e.g., the molecular ion) is selected and subjected to further fragmentation, generating a product ion spectrum that is highly characteristic of the parent molecule. This is crucial for identifying and quantifying compounds in complex mixtures and for elucidating the structures of unknown degradation products. For instance, studies on the degradation of related phenolic compounds have successfully used mass spectrometry to identify intermediates. nih.govbioline.org.br

Table 2: Potential Degradation Products of this compound

| Potential Degradation Product | Chemical Formula | Proposed Formation Pathway |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | Oxidation of the benzophenone |

| 2-Methylbenzoic acid | C₈H₈O₂ | Oxidation of the benzophenone |

| 4-Chloro-2'-methylbenzhydrol | C₁₄H₁₃ClO | Reduction of the carbonyl group |

This table presents hypothetical degradation products based on known reactions of benzophenones.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the electronic structure and excited-state properties of molecules like this compound. These techniques probe the transitions between different electronic energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a substituted benzophenone typically displays two main absorption bands. scialert.net

The first is a strong absorption band at shorter wavelengths, usually below 300 nm, attributed to the π→π* transition. scialert.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the aromatic rings. The second is a weaker band at longer wavelengths (around 330-380 nm) corresponding to the n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the carbonyl group. oregonstate.edu The position and intensity of these bands are influenced by the substituents on the phenyl rings and the solvent environment. mdpi.comresearchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Substituted Benzophenones

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Moiety |

| π→π | 240 - 280 | High | Aromatic Rings |

| n→π | 330 - 380 | Low | Carbonyl Group |

This table provides a general representation of UV-Vis data for benzophenone derivatives.

Phosphorescence and Phosphorescence-Excitation Spectroscopy

Phosphorescence is the emission of light from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime compared to fluorescence. Phosphorescence spectroscopy, often conducted at low temperatures (e.g., 77 K) to minimize non-radiative decay, provides information about the energy and lifetime of the triplet state. researchgate.netnih.govhitachi-hightech.com

The phosphorescence-excitation spectrum is obtained by monitoring the phosphorescence intensity at a fixed wavelength while scanning the excitation wavelength. This spectrum is often similar to the absorption spectrum and helps to identify the electronic transitions that lead to the population of the triplet state. For benzophenones, intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁) is a very efficient process. The energy of the T₁ state can be determined from the highest energy peak (lowest wavelength) in the phosphorescence spectrum. researchgate.net

Solvatochromic Behavior and Solvent-Solute Interactions

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in the solvent polarity. ijcce.ac.ir This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.govresearchgate.net

For benzophenones, the n→π* transition typically exhibits a hypsochromic (blue) shift as the solvent polarity increases. oregonstate.eduscialert.net This is because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. oregonstate.edu Conversely, the π→π* transition often shows a bathochromic (red) shift in polar solvents, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. oregonstate.edu The study of solvatochromic shifts provides valuable information about the nature of the electronic transitions and the interactions between the solute (this compound) and the solvent molecules.

Table 4: Effect of Solvent Polarity on UV-Vis Absorption of Benzophenones

| Transition | Solvent Change (Non-polar to Polar) | Observed Shift | Reason |

| n→π | Methylcyclohexane to Ethanol | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons by polar solvent. oregonstate.edu |

| π→π | Methylcyclohexane to Ethanol | Bathochromic (Red Shift) | Greater stabilization of the more polar π* excited state. oregonstate.edu |

Derivative Spectrophotometry for Detection and Quantification

Derivative spectrophotometry is an analytical technique that involves calculating and plotting the first, second, or higher-order derivatives of a UV-Vis spectrum (absorbance versus wavelength). This method can enhance the resolution of overlapping spectral bands and eliminate background interference, making it particularly useful for the quantification of a specific compound in a mixture without prior separation. nih.govnih.gov

For the analysis of this compound in the presence of other absorbing species, derivative spectrophotometry can offer improved selectivity and sensitivity. By measuring the amplitude of a derivative peak at a specific wavelength (often at a zero-crossing point of an interfering substance), a calibration curve can be constructed to determine the concentration of the analyte. d-nb.info Different orders of derivatives can be utilized to optimize the analysis, with first and third derivative methods being common. nih.gov Ratio derivative spectrophotometry, which involves dividing the spectrum of the mixture by the spectrum of a standard solution before differentiation, is another advanced approach to resolve severely overlapping spectra. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and a specific property, such as biological or toxicological activity. wikipedia.orgresearchgate.net QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., physicochemical properties like LogP, or quantum chemical parameters from DFT) to a measured endpoint. wikipedia.orgnih.gov

Once a robust QSAR model is developed and validated using a training set of compounds, it can be used to predict the activity of new or untested chemicals that fall within its applicability domain. nih.gov Benzophenone (B1666685) derivatives have been the subject of QSAR studies, particularly in the context of predicting their ecotoxicity to various aquatic organisms. nih.gov

For a compound like 4-Chloro-2'-methylbenzophenone, a QSAR study would involve:

Calculating a set of molecular descriptors for it and a series of other related benzophenones.

Correlating these descriptors with an experimental endpoint (e.g., LC₅₀ toxicity value).

Using the resulting model to predict the toxicity of other benzophenones.

However, specific QSAR models where this compound has been explicitly included as part of a training or test set are not prominently featured in the reviewed literature.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational toxicology and medicinal chemistry for predicting the biological activity of compounds based on their molecular structures. For benzophenone derivatives, QSAR models have been developed to forecast a range of activities, including their potential as therapeutic agents and their endocrine-disrupting capabilities.

In a notable study, QSAR models were developed for a series of benzophenone and xanthone (B1684191) derivatives to predict their antileishmanial activity. scielo.brscielo.br This research, which included various substituted benzophenones, utilized molecular descriptors to correlate the chemical structures with biological outcomes. scielo.brscielo.br Although this compound was not explicitly part of this study set, the models developed are applicable to a wide range of benzophenone derivatives. The models indicated that structural features, such as the presence and position of methyl and chloro groups, are key determinants of biological activity. scielo.br

Another study focused on the anti-inflammatory potential of novel benzophenone derivatives by designing and evaluating their inhibitory activity against cyclooxygenase (COX) isoenzymes through molecular docking, a precursor to QSAR analysis. plos.org These predictive models help in screening large libraries of compounds and prioritizing them for synthesis and experimental testing. plos.org

Prediction of Bioaccumulation and Toxicity Thresholds

The potential for a chemical to accumulate in living organisms (bioaccumulation) and the concentration at which it may cause harm (toxicity threshold) are critical parameters for environmental risk assessment. Computational models offer a rapid and cost-effective means to estimate these properties.

For benzophenone-type UV filters, there is a concern about their environmental fate and potential for bioaccumulation. researchgate.net While experimental data is the gold standard, in silico tools are increasingly used for initial screening. nih.gov Models like the Toxicity Estimator (TEST) can be used to predict bioaccumulation factors. nih.gov

QSAR models have been successfully applied to predict the aquatic toxicity of various aromatic compounds, including those with chloro-substituents. nih.gov These models often find that hydrophobicity and electronic properties are key descriptors for predicting toxicity. nih.gov For instance, the European Chemicals Agency (ECHA) utilizes read-across data and structural alerts from tools like the OECD QSAR Toolbox to assess the toxicity of substances like 4-hydroxybenzophenone, a metabolite of benzophenone. europa.eu This approach could be extrapolated to predict the toxicity of this compound, considering the influence of the chloro and methyl substitutions on its physicochemical properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions at a molecular level.

Ligand-Protein Interaction Analysis (e.g., Estrogen Receptors)

Benzophenone derivatives have been identified as potential endocrine disruptors due to their structural similarity to estrogen, allowing them to interact with estrogen receptors (ERs). nih.gov Molecular docking studies have been instrumental in elucidating these interactions.

The following table summarizes representative amino acid interactions observed in docking studies of benzophenone derivatives with the estrogen receptor α.

| Compound Class | Interacting Residues in ERα | Type of Interaction | Reference |

| Hydroxylated Benzophenones | Glu-353, Arg-394, Phe-404, His-524 | Hydrogen Bonding, π-π Stacking | nih.gov |

| Benzophenone Imine Derivatives | Hydrophobic pocket residues | Hydrophobic Interactions | rsc.org |

| Benzophenone Morpholine Ethers | Arg-394, Glu-353, Thr-347, Asp-351 | Hydrogen Bonding | researchgate.net |

This table presents generalized findings for classes of benzophenone derivatives and not specific results for this compound.

Prediction of Binding Efficiency and Stability with Protein Targets

Beyond identifying potential binding modes, molecular docking and subsequent molecular dynamics simulations can predict the binding efficiency and the stability of the ligand-protein complex. These predictions are often expressed as binding energy scores, where a lower energy value indicates a more stable and favorable interaction.

In studies of novel benzophenone derivatives designed as potential inhibitors for targets like presenilin in Alzheimer's disease, molecular docking was used to predict binding affinities. plos.org For instance, one study reported binding affinities for a series of benzophenone integrated derivatives, with the lead compound showing a binding energy of -10.2 kcal/mol with presenilin-1. plos.org

Similarly, in the development of fluorinated benzophenone analogues as anti-cancer agents, molecular docking was used to predict the binding energy with the TOP1-DNA complex, helping to identify the most potent compounds. bohrium.com Molecular dynamics simulations are often employed following docking to assess the stability of the predicted binding pose over time. plos.orgbohrium.com These simulations can reveal conformational changes in both the ligand and the protein upon binding. rsc.orgresearchgate.net

The following table provides examples of predicted binding energies for different benzophenone derivatives with various protein targets, illustrating the application of these computational methods.

| Benzophenone Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Benzophenone Integrated Derivatives | Presenilin-1 | -10.2 | plos.org |

| Fluorinated Benzophenone Analogues | TOP1-DNA Complex | Not specified, but used for ranking | bohrium.com |

| Benzophenone Imine Derivatives | Estrogen Receptor α (apo) | Higher affinity than natural ligand | rsc.org |

| Benzophenone Morpholine Ethers | Estrogen Receptor α | -8.00 to -5.55 | researchgate.net |

This table showcases findings for various benzophenone derivatives to exemplify the methodology, as specific data for this compound is not available.

Machine Learning Applications in Molecular Design

Machine learning (ML) has become a powerful tool in drug discovery and toxicology, enabling the development of sophisticated predictive models from large datasets. nih.govpeercommunityin.orgpeercommunityjournal.orgbiorxiv.org

Artificial Neural Networks (ANN), Random Forest (RF), and Decision Tree Classifiers in QSAR

Machine learning algorithms such as Artificial Neural Networks (ANN), Random Forest (RF), and Decision Tree classifiers are increasingly being used to build robust QSAR models. scielo.brscielo.br These methods can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression methods.

A study on the antileishmanial activity of benzophenone derivatives employed ANN, RF, and a J48 decision tree classifier to develop their QSAR models. scielo.brscielo.br The performance of these models was evaluated based on metrics like accuracy, kappa coefficient, sensitivity, and specificity. scielo.brscielo.br The ANN model, in this particular study, demonstrated the highest accuracy (86.2%) in predicting the antileishmanial activity of the compounds. scielo.brscielo.br

The following table summarizes the performance metrics of the different machine learning models from the aforementioned study on benzophenone and xanthone derivatives.

| Machine Learning Model | Accuracy (%) | Kappa Coefficient | Sensitivity | Specificity | Reference |

| Artificial Neural Network (ANN) | 86.2 | 0.724 | 0.828 | 0.897 | scielo.brscielo.br |

| Random Forest (RF) | 82.8 | 0.655 | 0.828 | 0.828 | scielo.brscielo.br |

| J48 Decision Tree | 77.6 | 0.552 | 0.759 | 0.793 | scielo.brscielo.br |

This data is from a study on a dataset of 73 benzophenone and xanthone derivatives and is presented to illustrate the application of these machine learning models.

These advanced computational approaches are instrumental in the virtual screening of large chemical libraries and in the rational design of new molecules with desired biological activities and reduced toxicity. scielo.brscielo.brplos.org

Virtual Screening for Potential Active Compounds

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. This in silico method is particularly valuable for exploring the potential bioactivities of classes of compounds like benzophenone derivatives, allowing for the prioritization of molecules for synthesis and experimental testing. By simulating the interaction between a ligand and a biological target, virtual screening can predict binding affinities and modes, thereby identifying potential inhibitors or modulators of protein function.

One of the primary applications of virtual screening for benzophenone derivatives has been in the search for novel therapeutic agents. For instance, this methodology has been employed to evaluate the antileishmanial potential of newly synthesized benzophenones. In such studies, computational models are first developed and validated using a dataset of known active and inactive compounds. These models, which can be based on machine learning algorithms like Artificial Neural Networks (ANN), Random Forest (RF), and J48 decision trees, are then used to screen new derivatives. The predictive accuracy of these models is crucial, with ANN models demonstrating high accuracy (e.g., 86.2%) in forecasting the antileishmanial activity of benzophenone derivatives.

The process typically involves docking the benzophenone derivatives into the active site of a target enzyme. For example, in the context of anti-inflammatory drug discovery, benzophenone derivatives have been virtually screened against cyclooxygenase (COX-1 and COX-2) isoenzymes. fip.orgresearchgate.net The predicted binding affinities, often expressed as binding free energies (in kcal/mol), help in ranking the compounds. Derivatives with lower binding energies are considered to have a higher likelihood of being active.

A key aspect of virtual screening is the subsequent experimental validation of the in silico hits. For example, after a virtual screening campaign identified certain benzophenone derivatives as potential antileishmanial agents, in vitro assays confirmed that compounds with a thiosemicarbazone moiety and a methyl group at position 4 were indeed active. This feedback loop between computational prediction and experimental testing is vital for refining the predictive models and accelerating the discovery of genuinely active compounds.

The following table illustrates the type of data generated from a virtual screening study, showing the predicted binding affinities of a series of hypothetical benzophenone derivatives against a target protein.

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Predicted Activity |

| BP-1 | This compound | -7.8 | Active |

| BP-2 | 4-Hydroxybenzophenone | -6.5 | Moderately Active |

| BP-3 | 3,4-Dichlorobenzophenone | -8.2 | Active |

| BP-4 | 4-Methylbenzophenone | -7.1 | Active |

| BP-5 | Benzophenone | -6.1 | Inactive |

Furthermore, virtual screening can be part of a broader computational chemistry workflow that includes Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models use molecular descriptors to correlate the chemical structure of compounds with their biological activity. scispace.comuni-mysore.ac.in For benzophenone derivatives, descriptors such as LogP, molecular weight, and various electronic and topological parameters have been used to build predictive QSAR models for activities like antimalarial efficacy. These models can then be used to screen large virtual libraries of benzophenone derivatives to identify those with the highest predicted activity.

The insights gained from virtual screening extend beyond just predicting activity. The docking poses can reveal key molecular interactions between the benzophenone derivatives and the amino acid residues in the target's binding site. For instance, studies have shown the importance of specific substitutions on the benzophenone scaffold for binding to particular targets. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Advanced Applications in Organic Synthesis and Materials Science

Precursors in Fine Chemical Synthesis

The strategic placement of chloro and methyl groups on the benzophenone (B1666685) framework makes 4-Chloro-2'-methylbenzophenone and its isomers valuable starting materials for the construction of more complex molecules. These derivatives are frequently employed as key intermediates in multi-step synthetic pathways.

Intermediates for Pharmaceuticals and Agrochemicals

Substituted benzophenones are crucial building blocks in the synthesis of a variety of bioactive molecules. For instance, the related compound 4-chloro-4'-hydroxybenzophenone (B194592) is a known key intermediate in the production of fenofibrate, a widely used lipid-lowering drug. google.com In the realm of agrochemicals, benzophenone derivatives are precursors to potent pesticides. One example is the synthesis of an intermediate for the agricultural bactericide difenoconazole, which involves a substituted benzophenone structure. Furthermore, the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) highlights the significance of the chloro and methyl substituted phenyl moiety in agrochemical design. google.comnih.gov

The exploration of related compounds, such as 4-chloro-4'-methylbenzophenone (B188998), in drug development is an active area of research, with studies investigating its potential for creating anti-inflammatory and anticancer agents. oregonstate.edu The synthesis of novel sulfonamide derivatives with potential anticancer and radiosensitizing properties has also been reported, starting from chloro-substituted phenyl structures. nih.gov

| Intermediate | End Product Class | Example of End Product |

|---|---|---|

| 4-Chloro-4'-hydroxybenzophenone | Pharmaceutical | Fenofibrate |

| Substituted Benzophenone | Agrochemical (Fungicide) | Difenoconazole Intermediate |

| 4-Chloro-4'-methylbenzophenone | Pharmaceutical (in research) | Potential anti-inflammatory and anticancer agents |

Photoinitiator Systems in Polymerization

The photochemical reactivity of the benzophenone core is a key feature that allows this compound to function as a highly efficient photoinitiator. Upon absorption of ultraviolet (UV) light, the carbonyl group undergoes a transition to an excited triplet state, which can then initiate polymerization reactions.

Photo-induced Graft Reactions in Polymer Modification

The ability of benzophenone derivatives to generate radicals upon UV exposure is also exploited in the surface modification of polymers through photo-induced graft reactions. In this technique, the benzophenone compound is used to initiate the growth of polymer chains from the surface of a substrate, thereby altering its surface properties.

The process typically involves coating a substrate with the benzophenone photoinitiator and a monomer. Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from the substrate's surface, creating a radical on the surface. This surface radical then initiates the polymerization of the monomer, resulting in polymer chains being covalently grafted onto the substrate. This method is versatile and can be applied to a wide range of polymeric materials to improve properties such as wettability, biocompatibility, and adhesion.

Applications in Optical Materials

The electronic properties and structural rigidity of the benzophenone core make its derivatives, including this compound, promising candidates for use in advanced optical materials, particularly in the field of organic electronics.

Design of Organic Light-Emitting Diodes (OLEDs) Emitters and Hosts

In the architecture of OLEDs, both the light-emitting layer (emitter) and the surrounding charge-transporting layers (host) are critical for device performance. Benzophenone derivatives have been investigated for both roles. The electron-deficient nature of the benzophenone core makes it a suitable building block for creating materials with tailored electronic properties.

When used in the design of emitters, the benzophenone moiety can be functionalized with donor and acceptor groups to create molecules with intramolecular charge transfer (ICT) states, which are crucial for achieving efficient electroluminescence. The twisted geometry of the benzophenone structure can also help to suppress intermolecular quenching effects, leading to higher emission quantum yields in the solid state.

As host materials, benzophenone derivatives can provide a matrix for the emissive dopants. An effective host material must have a high triplet energy to confine the excitons on the guest emitter, as well as good charge-transporting properties to ensure efficient recombination. The ability to modify the periphery of the benzophenone core allows for the fine-tuning of these properties to match the requirements of specific emitter molecules. Research in this area is dynamic, with ongoing efforts to synthesize novel benzophenone-based materials for next-generation OLED displays and lighting.

| Application Area | Role of Benzophenone Derivative | Key Properties Utilized |

|---|---|---|

| Free Radical Photopolymerization | Type II Photoinitiator | Efficient triplet state formation, hydrogen abstraction ability |

| Polymer Surface Modification | Grafting Initiator | Radical generation upon UV exposure |

| Organic Light-Emitting Diodes | Emitter or Host Material | Electron-deficient core, tunable electronic properties, rigid structure |

UV Absorption Enhancement Strategies

Benzophenone and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, a property that makes them valuable as photoinitiators and UV stabilizers in polymers and coatings. riverlandtrading.comguidechem.com The core structure of this compound inherently absorbs UV light; for comparison, the closely related 4-chlorobenzophenone (B192759) exhibits a maximum absorption at 260 nm. nih.gov However, for advanced applications requiring broader or stronger absorption, or enhanced photostability, several enhancement strategies can be employed. These strategies focus on modifying the molecular structure to optimize the response to UV radiation.

A primary strategy involves the introduction of a hydroxyl group at the ortho-position (2-position) to the carbonyl. In 2-hydroxybenzophenone (B104022) derivatives, a photostabilization mechanism occurs involving an excited-state intramolecular proton transfer (ESIPT). longchangchemical.com Upon UV absorption, the molecule enters an excited state, and a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming an unstable enol-quinone structure. longchangchemical.com This structure rapidly reverts to its ground state, dissipating the absorbed UV energy as harmless heat, which prevents the molecule from undergoing degradative photoreactions. longchangchemical.com Applying this to this compound would involve synthesizing a 2-hydroxy-4'-chloro-2-methylbenzophenone analogue to introduce this highly effective energy dissipation pathway.

Another advanced strategy is the development of intramolecular "push-pull" systems. This involves modifying the benzophenone scaffold with both electron-donating groups (the "push") and electron-withdrawing groups (the "pull"). This arrangement can decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a red-shift in the maximum absorption wavelength, often into the near-UV or visible light spectrum. researchgate.net

Furthermore, the photostability and retention of UV absorbers can be improved through physical strategies such as encapsulation. For example, incorporating benzophenone derivatives into carriers like mesoporous silica (B1680970) has been shown to significantly enhance UV protection retention and reduce the potential for the molecule to migrate from its host material. nih.gov

| Strategy | Mechanism | Potential Application to this compound | Reference |

|---|---|---|---|

| Ortho-Hydroxylation | Enables Excited-State Intramolecular Proton Transfer (ESIPT) for efficient energy dissipation as heat. | Synthesis of a 2-hydroxy analogue to confer high photostability. | longchangchemical.com |

| Push-Pull System | Introduction of electron-donating and electron-withdrawing groups to red-shift absorption to longer wavelengths. | Modification with strong electron-donating groups to work in concert with the existing chloro-group. | researchgate.net |

| Encapsulation | Incorporation into a carrier matrix like mesoporous silica to improve retention and photostability. | Physical formulation of the compound into a silica-based carrier. | nih.gov |

Covalent Organic Frameworks (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. rsc.orgmdpi.com Their synthesis relies on the formation of robust, reversible covalent bonds between organic building blocks, which allows for the self-correction process necessary to achieve crystallinity. researchgate.net Imine-linked COFs, formed through the condensation of polyamines and polyaldehydes, are particularly stable and have been a major focus of research. mdpi.com However, achieving high crystallinity and porosity can be challenging. rsc.org

A successful strategy to improve the quality of imine-linked COFs involves the use of amine monomers that have been pre-protected as benzophenone imines. rsc.orgrsc.org This approach, known as formal transimination, utilizes the benzophenone group as a cleavable protecting group. rsc.org During the COF synthesis, the protected amine monomer reacts with an aldehyde, and the benzophenone is displaced, leading to the formation of the desired imine linkage within the growing framework. rsc.org This method has been shown to lead to COFs with higher crystallinity and porosity. researchgate.netrsc.org

The substituents on the benzophenone protecting group can influence the reaction kinetics, specifically the rate of hydrolysis of the benzophenone imine monomer, which is a key step in the process. rsc.org A systematic study on 12 para-substituted N-aryl benzophenone imines revealed a clear correlation between the electronic properties of the substituent and the hydrolysis rate. rsc.orgresearchgate.net Electron-withdrawing groups were found to accelerate hydrolysis, while electron-donating groups slowed it down, a trend that aligns with Hammett parameter studies. rsc.org Despite this influence on the hydrolysis kinetics, the study found no clear correlation between the substituent's electronic nature and the surface area or quality of the final COF. d-nb.info This suggests that the substituents are essentially "innocent" to the final COF formation, allowing for their use to tailor the solubility or stability of the monomer without negatively impacting the final material. rsc.orgd-nb.info

In the case of this compound, two distinct substitutions must be considered:

4-Chloro Group : This is a moderately electron-withdrawing group located at the para position. Based on existing research, an imine formed from this compound would be expected to have a relatively fast hydrolysis rate. rsc.orgresearchgate.net

2'-Methyl Group : This group is located at the ortho position on the second phenyl ring. Its primary influence is steric rather than electronic. This ortho-methyl group introduces significant steric hindrance around the carbonyl carbon, which is the site of imine formation and subsequent transimination. This steric bulk could potentially slow down both the initial synthesis of the protected amine monomer and its subsequent reaction to form the COF. The impact of such ortho-substitution has not been detailed in systematic studies, representing a key difference from the well-understood para-substituted systems.

While the electronic effect of the 4-chloro group is predictable, the steric effect of the 2'-methyl group introduces a unique variable that could significantly alter the kinetics of COF formation.

| para-Substituent on Benzophenone | Hammett Constant (σp) | Observed Rate Constant (kobs) [10⁻⁵ s⁻¹] | Electronic Effect |

|---|---|---|---|

| -NMe₂ | -0.83 | 1.1 | Strongly Donating |

| -OMe | -0.27 | 1.5 | Donating |

| -CH₃ | -0.17 | 2.5 | Weakly Donating |

| -H | 0.00 | 3.8 | Neutral |

| -Cl | 0.23 | 6.9 | Withdrawing |

| -Br | 0.23 | 7.4 | Withdrawing |

| -CF₃ | 0.54 | 12.2 | Strongly Withdrawing |

| -CN | 0.66 | 15.2 | Strongly Withdrawing |

Medicinal Chemistry Research and Biological Activity Profiling of Benzophenone Derivatives

Antiparasitic Evaluations

No studies reporting the evaluation of 4-Chloro-2'-methylbenzophenone for antiparasitic activity were found. Research into novel antiparasitic agents has explored various chemical structures, including certain halogenated derivatives of other aromatic compounds, but specific screening results for this compound are not present in the available scientific record. researchgate.net

Enzyme Inhibition Studies

The inhibition of specific enzymes that play critical roles in disease pathways is a cornerstone of modern drug discovery. Benzophenone (B1666685) derivatives have been explored as inhibitors of various enzymes, including kinases.

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. As such, it is a significant therapeutic target for a range of inflammatory diseases. The benzophenone scaffold has been utilized as a foundation for the development of p38α MAP kinase inhibitors. nih.govuni-tuebingen.de

Research into benzophenone-based inhibitors has shown that modifications to the benzophenone core can lead to potent and selective inhibitors of p38α. For instance, a rigidized benzophenone lead structure served as the basis for the development of a new generation of inhibitors with high potency. uni-tuebingen.de Furthermore, hybrid molecules incorporating a benzophenone moiety have been synthesized and shown to exhibit significant p38α inhibitory activity. nih.gov

Vascular Endothelial Growth Factor A (VEGF-A) is a crucial signaling protein involved in angiogenesis, the formation of new blood vessels. The inhibition of VEGF-A signaling is a validated therapeutic strategy in oncology and ophthalmology. nih.gov Small molecules that can interfere with the VEGF-A pathway are of considerable interest.

Benzophenone derivatives have been investigated for their anti-angiogenic properties, which can be mediated through the inhibition of VEGF signaling. nih.gov Studies have shown that certain substituted benzophenones can down-regulate the expression of VEGF, thereby inhibiting tumor growth and neovessel formation. The interaction of these compounds with VEGF can occur through various mechanisms, including direct binding to the protein and interference with its downstream signaling pathways.

There is currently no specific data detailing the inhibitory effect of this compound on VEGF-A. The structural features of this compound, particularly the chloro and methyl groups, could potentially contribute to binding interactions with VEGF-A or its receptors. However, without experimental validation, its role as a VEGF-A inhibitor remains speculative. Future studies involving in silico docking and in vitro angiogenesis assays would be necessary to evaluate the potential of this compound in this therapeutic area.

Biological Probes and Photoaffinity Labeling

Benzophenone is a well-established photoreactive group used in the design of photoaffinity probes. These chemical tools are invaluable for studying molecular interactions and identifying the targets of bioactive compounds.

Photoaffinity labeling is a powerful technique used to covalently link a probe molecule to its biological target upon photoactivation. The benzophenone moiety, when exposed to UV light, forms a highly reactive triplet diradical that can insert into C-H and N-H bonds in its immediate vicinity, leading to a stable covalent bond. This property makes benzophenone an ideal component of photoaffinity probes designed to study enzyme activities and protein-protein interactions. nih.gov

A photoaffinity probe based on the this compound scaffold would consist of this core structure linked to a targeting ligand and often a reporter tag (e.g., biotin (B1667282) or a fluorophore). The targeting ligand would direct the probe to a specific protein of interest, and upon UV irradiation, the benzophenone group would covalently attach the probe to the protein. The reporter tag would then allow for the detection and isolation of the labeled protein.

While there are no specific reports on the use of this compound as a photoaffinity probe, the general principles of benzophenone-based probes are well-established. The substitution pattern of this compound could potentially influence the photoreactivity and binding characteristics of a derived probe.

A primary application of photoaffinity labeling is in the identification of the molecular targets of drugs and other bioactive small molecules. nih.gov When the biological target of a compound is unknown, a photoaffinity probe incorporating the compound's structure can be used to "fish out" its binding partners from a complex biological sample, such as a cell lysate.

A hypothetical photoaffinity probe derived from this compound could be used to investigate its own biological mechanisms of action, should it exhibit any interesting bioactivity. By identifying the proteins that it directly binds to, researchers can gain insights into the pathways and processes that are modulated by the compound.

The general workflow for such an experiment would involve synthesizing a probe with a benzophenone photophore and a reporter tag, incubating the probe with a relevant biological system (e.g., cells or cell lysate), irradiating with UV light to induce covalent cross-linking, and then using the reporter tag to isolate and identify the labeled proteins, typically through techniques like mass spectrometry. This approach has been successfully used to deorphanize numerous small molecules and elucidate their mechanisms of action.

In-Depth Analysis of this compound Reveals a Gap in Current Medicinal Chemistry Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific biological activities and mechanistic insights of the chemical compound this compound remains elusive. While the broader class of benzophenone derivatives has been the subject of extensive research in medicinal chemistry, this particular isomer appears to be a notable exception.

The established outline for the article, focusing on "," with a specific deep dive into the "Mechanistic Insights into Biological Interactions" and the "Importance of Structural Features for Biological Activity" of this compound, cannot be fulfilled at this time due to a lack of available data in the public domain.

This lack of information precludes any scientifically accurate discussion on the mechanistic pathways it might influence or the specific structural features that would be crucial for any potential biological activity. Any attempt to provide such an analysis would be purely speculative and would not adhere to the rigorous, evidence-based standards of scientific reporting.

Environmental Fate and Ecotoxicological Implications

Occurrence and Environmental Distribution

There is a lack of specific data on the presence and distribution of 4-Chloro-2'-methylbenzophenone in various environmental compartments. While benzophenones as a class of compounds are recognized as emerging contaminants in aquatic environments, specific monitoring data for the 4-chloro-2'-methyl derivative is not available. mdpi.comresearchgate.netnih.govnih.gov

Detection in Aquatic Environments (Wastewater, Surface Water, Sediments)

No published studies were found that report the detection or concentration levels of this compound in wastewater, surface water, or sediments. Consequently, a data table for its occurrence in these matrices cannot be generated.

Environmental Transformation Pathways

Specific environmental transformation pathways for this compound, including photolysis and biotransformation, have not been characterized in the reviewed literature.

Direct and Indirect Photolysis in Natural Waters

No studies specifically investigating the direct or indirect photolysis of this compound in natural waters were identified. Research on other benzophenone (B1666685) derivatives suggests that photolytic degradation can occur, but these findings cannot be directly extrapolated to this compound without specific experimental data. nih.govoregonstate.edu

Formation of Transformation Products under Environmental Conditions

As no studies on the environmental transformation of this compound were found, there is no information available on the formation of its potential transformation products under environmental conditions.

Computational Prediction of Environmental Fate

While computational models such as Quantitative Structure-Activity Relationships (QSAR) are used to predict the environmental fate of chemicals, no specific studies applying these models to this compound were found in the search results. aftonchemical.comresearchgate.netepa.govrsc.org General frameworks for environmental fate modeling exist, but without specific inputs and validated models for this compound, no reliable predictions can be reported.

Assessing Endocrine Disruption Potential via Molecular Docking

In silico methods, such as molecular docking, are pivotal in the preliminary assessment of a chemical's potential to act as an endocrine-disrupting chemical (EDC). nih.gov This computational technique simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor. nih.gov For endocrine disruption assessment, the primary targets are nuclear receptors like the estrogen and androgen receptors. nih.govnih.gov

The process of molecular docking involves predicting the preferred orientation and binding affinity of the ligand when it forms a complex with the receptor. mdpi.com A high binding affinity suggests a stronger interaction, which may indicate a higher potential for the chemical to interfere with the normal function of the endocrine system. nih.gov These simulations can help identify potential EDCs by comparing their binding energies and interaction patterns within the receptor's active site to those of natural hormones. researchgate.net For instance, studies on other endocrine disruptors have successfully used molecular docking to screen for binding affinity to various nuclear receptors. nih.govnih.gov

While specific molecular docking studies analyzing the interaction of this compound with endocrine receptors were not identified in the available literature, the methodology remains a critical first step in a tiered approach to toxicity testing. The outcomes of such in silico studies can prioritize chemicals for further in vitro and in vivo testing. nih.gov

Table 1: Key Concepts in Molecular Docking for Endocrine Disruption Assessment

| Term | Description |

| Ligand | The small molecule being studied (e.g., this compound). |

| Receptor | The biological macromolecule, typically a protein, to which the ligand binds (e.g., estrogen receptor, androgen receptor). |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. Higher affinity often correlates with greater potential for biological effects. |

| Docking Score | A numerical value calculated by the docking software to estimate the binding affinity. |

| Molecular Initiating Event (MIE) | The initial interaction between a molecule and a biological target that can trigger a cascade of events leading to an adverse outcome. Molecular docking helps to predict potential MIEs. nih.gov |

Estimating Bioaccumulation and Toxicity Thresholds using QSAR

Quantitative Structure-Activity Relationship (QSAR) models are theoretical, computerized tools that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com These models are essential for regulatory toxicology as they can provide crucial data without the need for extensive and costly animal testing. aftonchemical.comnih.gov For a QSAR model to be accepted for regulatory purposes, it must be validated according to principles established by organizations like the Organisation for Economic Co-operation and Development (OECD), which include having a defined endpoint, an unambiguous algorithm, and a defined domain of applicability. aftonchemical.com

Bioaccumulation Estimation:

Bioaccumulation potential is a critical environmental endpoint. QSAR models can estimate the Bioconcentration Factor (BCF), which is an indicator of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. aftonchemical.com These predictions are often based on molecular descriptors related to the chemical's hydrophobicity, such as the octanol-water partition coefficient (log Kₒw). The use of validated QSAR models offers an effective alternative to the expensive and time-consuming experimental BCF tests (e.g., OECD 305). aftonchemical.com

Toxicity Threshold Estimation:

QSAR models are widely used to predict the toxicity of chemicals to various aquatic organisms, such as algae, daphnia, and fish. nih.govnih.gov These models correlate structural features of a molecule with its toxicological effects, such as the median lethal concentration (LC₅₀) or the median effective concentration (EC₅₀). researchgate.net By analyzing a "training set" of chemicals with known toxicities, a QSAR model can be developed and then used to predict the toxicity of untested compounds. aftonchemical.comcrpsonline.com This approach is invaluable for screening new or data-poor chemicals for their potential ecotoxicological risk. nih.govnih.gov

Table 2: Common Endpoints and Descriptors in QSAR for Ecotoxicology

| Endpoint/Descriptor | Description | Relevance |

| Bioconcentration Factor (BCF) | A measure of a chemical's accumulation in an organism relative to its concentration in the surrounding water. | Predicts the potential for bioaccumulation and biomagnification in food webs. aftonchemical.com |

| Octanol-Water Partition Coefficient (log Kₒw) | A measure of a chemical's lipophilicity or hydrophobicity. | A key molecular descriptor used to predict bioaccumulation and, in some cases, toxicity. researchgate.net |

| LC₅₀ / EC₅₀ | The concentration of a chemical that is lethal to 50% of a test population (LC₅₀) or causes a specific effect in 50% of the population (EC₅₀). | Standard measures of acute toxicity used in ecological risk assessment. researchgate.net |

| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., size, shape, electronic properties). | The inputs used by QSAR models to correlate structure with activity or property. researchgate.net |

Crystallographic Analysis of Benzophenone Structures

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been widely applied to various substituted benzophenones, revealing key structural features. Although specific crystallographic data for 4-Chloro-2'-methylbenzophenone is not publicly available, the analysis of closely related structures provides a strong basis for understanding its likely solid-state conformation.

The molecular conformation of benzophenones is primarily defined by the torsion angles of the two phenyl rings relative to the central carbonyl group. These rings are generally not coplanar with the carbonyl moiety due to steric hindrance, resulting in a twisted or "butterfly" shape. The extent of this twist is influenced by the nature and position of substituents on the phenyl rings.